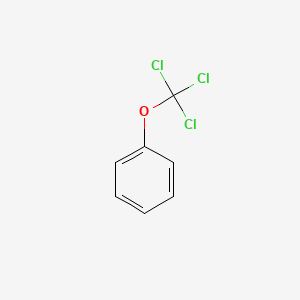

(Trichloromethoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

trichloromethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYZNABPUKUSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7067877 | |

| Record name | Benzene, (trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34888-05-6, 53452-80-5 | |

| Record name | (Trichloromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34888-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (trichloromethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034888056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, trichloromethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053452805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (trichloromethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, (trichloromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7067877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trichloromethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Trichloromethoxy Benzene

Photochlorination of Anisole (B1667542) as a Primary Synthesis Route

The synthesis of (Trichloromethoxy)benzene is prominently achieved through the photochlorination of anisole. This advanced method utilizes chlorine free radicals generated under actinic radiation, typically ultraviolet (UV) light, to selectively chlorinate the methoxy (B1213986) group of anisole. google.com A key innovation in this process is the replacement of historically used toxic solvents, such as carbon tetrachloride, with more environmentally benign and selective solvents like benzotrifluoride (B45747) (BTF) and its derivatives. epo.org This approach significantly minimizes the undesirable chlorination of the aromatic ring. google.com

Reactants and Free Radical Generation

The primary reactants in this synthetic route are anisole and a source of chlorine free radicals. google.com While elemental chlorine gas is the preferred source due to its cost-effectiveness and the formation of fewer byproducts, other reagents like sulfuryl chloride can also be utilized. google.comgoogle.com The generation of chlorine free radicals is typically initiated by exposing the reaction mixture to actinic radiation, most commonly UV light. google.comepo.org This process can also be facilitated by other sources of actinic radiation, such as radio frequency or x-rays, or through the use of chemical free radical initiators. epo.orggoogle.com

The fundamental reaction scheme is as follows: Anisole + 3 Cl₂ --(UV light, BTF solvent)--> this compound + 3 HCl

A stoichiometric amount of the chlorine source is necessary, with a slight excess of 1 to 5 mole percent being preferable to ensure the complete conversion of anisole and to further reduce the incidence of ring chlorination. google.comgoogle.com

Solvent Selection and Optimization for Selectivity

The choice of solvent is critical in the photochlorination of anisole to achieve high selectivity for the desired product, this compound, while minimizing side reactions.

Modern synthetic protocols for this compound have largely adopted benzotrifluoride (BTF), also known as α,α,α-trifluoromethylbenzene, and its substituted derivatives as the solvents of choice. google.comgoogle.com These solvents include orthochlorobenzotrifluoride, metachlorobenzotrifluoride, and parachlorobenzotrifluoride (PCBTF), with BTF and PCBTF being particularly favored for their efficacy. google.comgoogle.com The use of these fluorinated solvents is essential for minimizing the chlorination of the aromatic ring. google.com

A significant challenge in the chlorination of anisole is the competing electrophilic substitution on the aromatic ring. The use of BTF-based solvents has been shown to effectively suppress this side reaction, resulting in less than 5 mole percent of ring-chlorinated byproducts. google.comgoogle.com It has been discovered that the method of reactant addition also plays a crucial role in further reducing ring chlorination. google.com Introducing the anisole and the chlorine source separately into the solvent leads to a notable decrease in the formation of ring-chlorinated products. google.comgoogle.com Performing the reaction at the reflux temperature of the solvent is also beneficial as it helps in the removal of hydrogen chloride, which in turn reduces ring chlorination. google.comepo.org

Historically, the photochlorination of anisole to produce this compound was conducted in the presence of carbon tetrachloride. epo.org However, due to its toxicity and ozone-depleting properties, the use of carbon tetrachloride is now heavily regulated and taxed, prompting the search for safer and more environmentally friendly alternatives. epo.org The development of BTF and its derivatives as solvents for this reaction represents a significant advancement in green chemistry for this particular synthesis. epo.org While other common solvents have been tested, they often lead to significant chlorination of the aromatic ring, making them unsuitable for achieving high yields of the desired product. google.comgoogle.com

Reaction Condition Parameters and Their Effects

The efficiency and selectivity of the photochlorination of anisole are influenced by several key reaction parameters.

The concentration of anisole in the solvent is a critical factor. Anisole concentrations are typically maintained between 30 to 50 weight percent to balance the reaction rate and selectivity. Concentrations below 10 wt% can render the process uneconomical, while concentrations exceeding 60 wt% may lead to an increase in ring chlorination. google.comgoogle.com

Temperature also plays a significant role. It has been observed that lower temperatures can increase the extent of ring chlorination. google.comepo.org Therefore, conducting the reaction at a higher temperature, ideally at the reflux temperature of the solvent, is preferred. For instance, the reaction in benzotrifluoride is typically performed at about 105°C, while in parachlorobenzotrifluoride, the optimal temperature is around 136°C. epo.orggoogle.com

The mode of operation can also be optimized. The synthesis can be carried out in batch, semi-continuous, or continuous modes, with the latter being preferable for improved efficiency and control. In a continuous process, anisole and the chlorinating agent can be added separately to a stream moving past a UV light source, allowing for precise control over the reaction conditions. epo.org

| Parameter | Optimal Range/Condition | Effect on Product |

| Anisole Concentration | 30-50 wt% in solvent | Balances reaction rate and selectivity. Higher concentrations can increase ring chlorination. google.comgoogle.com |

| Chlorine Amount | 1-5 mole% excess google.comgoogle.com | Ensures complete reaction and reduces ring chlorination. google.comgoogle.com |

| Temperature | Reflux temperature of the solvent (e.g., ~105°C for BTF, ~136°C for PCBTF) epo.orggoogle.com | Higher temperatures reduce ring chlorination by facilitating the removal of HCl. google.comepo.org |

| Reactant Addition | Separate addition of anisole and chlorine to the solvent google.comgoogle.com | Reduces the formation of ring-chlorinated byproducts. google.comgoogle.com |

| Radiation Source | UV light (e.g., 100 W medium pressure Hanovia UV light) google.com | Provides the necessary energy for the generation of chlorine free radicals. google.com |

Anisole Concentration and Reaction Rate Control

The concentration of anisole is a critical factor in controlling the reaction rate and minimizing unwanted side reactions, particularly ring chlorination. google.comgoogle.com Research indicates that the ideal concentration of anisole in the solvent is between 30% and 50% by weight. google.comgoogle.com Concentrations below this range can slow down the reaction, making the process less economical, while concentrations exceeding 60% can lead to an increase in the chlorination of the aromatic ring. google.comgoogle.com The use of a solvent, such as benzotrifluoride (BTF), helps to manage the reaction rate effectively. google.comgoogle.com

| Anisole Concentration (wt%) | Effect on Reaction |

| 10-30% | Economical process, but may have a slower reaction rate. google.comgoogle.com |

| 30-50% | Optimal range for controlling reaction rate and minimizing ring chlorination. google.comgoogle.com |

| >60% | Increased risk of ring chlorination. google.comgoogle.com |

Chlorine Stoichiometry and Completeness of Reaction

To ensure the complete conversion of anisole to this compound, a stoichiometric amount of a chlorine free-radical source is necessary, which is three moles of chlorine gas (Cl₂) per mole of anisole. google.comgoogle.com However, to drive the reaction to completion and further reduce the incidence of ring chlorination, a slight excess of chlorine, typically between 1 and 5 mole percent, is preferred. google.comgoogle.com Gaseous chlorine is often the preferred source of chlorine radicals due to its cost-effectiveness and the production of fewer byproducts compared to alternatives like sulfuryl chloride. google.comgoogle.com

Ultraviolet Light Wavelength and Efficiency of Radical Generation

The generation of chlorine free radicals is initiated by actinic radiation, with ultraviolet (UV) light being the preferred method due to its convenience and ease of use. google.comgoogle.com An optimal UV wavelength of approximately 320 to 340 nm is suitable for efficiently generating the necessary chlorine radicals to drive the side-chain chlorination of anisole. google.comgoogle.com For maximum efficiency, the UV light source should be positioned as close to the reaction mixture as possible, as the light does not penetrate deeply. google.com Continuous stirring is also essential to ensure all parts of the mixture are exposed to the light, promoting a steady generation of halogen free radicals. google.com

Temperature Effects on Byproduct Formation

Reaction temperature plays a significant role in the formation of byproducts. Higher temperatures generally favor the desired side-chain chlorination over the competing ring chlorination. google.comgoogle.com It has been observed that ring chlorination increases at lower temperatures. google.comgoogle.com Therefore, conducting the reaction at a higher, practical temperature, often at the reflux temperature of the solvent, is preferable. google.comgoogle.com This approach also aids in the removal of hydrogen chloride, which further reduces ring chlorination. google.com For instance, when using benzotrifluoride (BTF) as a solvent, the reaction is typically performed at about 105°C, while with parachlorobenzotrifluoride (PCBTF), a temperature of approximately 136°C is used. google.comgoogle.com

| Solvent | Reflux Temperature (°C) | Impact on Ring Chlorination |

| Benzotrifluoride (BTF) | ~105 google.comgoogle.com | Reduced at higher temperatures. google.comgoogle.com |

| Parachlorobenzotrifluoride (PCBTF) | ~136 google.comgoogle.com | Reduced at higher temperatures. google.comgoogle.com |

Reactant Addition Methods and Ring Chlorination Minimization

The method of adding reactants to the solvent is a key factor in minimizing the unwanted chlorination of the benzene (B151609) ring. google.comgoogle.com It has been discovered that adding the anisole and the chlorine source separately to the solvent significantly reduces ring chlorination. google.comgoogle.com This can be achieved by adding the chlorine source to a mixture of anisole and solvent, or by adding both anisole and the chlorine source separately to the solvent. google.com Keeping the anisole and the chlorine source apart until they are mixed within the solvent is crucial for reducing this side reaction. google.com

Role of Metal Scavengers

In instances where the reaction is conducted in a reactor that may have metal surfaces, the presence of metal ions can catalyze the formation of undesirable byproducts. google.comgoogle.com To mitigate this, metal scavengers can be added to the reaction mixture. google.comgoogle.com These scavengers bind to metal ions, preventing them from interfering with the desired reaction pathway. biotage.com Suitable metal scavengers include N,N-dialkylalkyl amides and ethylenediaminetetraacetic acid (EDTA). google.comgoogle.com The typical concentration of these scavengers is between 5 and 500 parts per million (ppm) based on the weight of the reaction mixture. google.comgoogle.com

Process Modes: Batch, Semi-Continuous, and Continuous Operation

The synthesis of this compound can be carried out using batch, semi-continuous, or continuous process modes. google.comgoogle.com While all three are viable, a continuous process is generally preferred due to its higher efficiency and a greater likelihood of reducing ring chlorination. google.comgoogle.com In a preferred continuous process, anisole and the chlorinating agent are added separately to a stream that moves past a UV light source. google.com The rates of addition are carefully controlled to optimize the reaction. google.com Another approach involves the partial chlorination of anisole in a continuous process to a mixture of mono-, di-, and trichloromethoxybenzenes, which is then transferred to a batch reactor for the final chlorination step. google.comgoogle.com

| Process Mode | Description | Advantages |

| Batch | All reactants are added to the reactor at the beginning of the process. google.com | Simple setup. |

| Semi-Continuous | One or more reactants are added to the reactor as the reaction progresses. google.com | Better control over reaction conditions. |

| Continuous | Reactants are continuously fed into the reactor, and the product is continuously removed. google.com | More efficient, less ring chlorination, better for large-scale production. google.comgoogle.com |

Alternative Preparation Routes and Related Chlorination Methods

While the direct synthesis of this compound is of primary interest, examining alternative preparation routes for structurally similar compounds and related chlorination methods provides valuable insights into the underlying chemical principles and potential synthetic strategies.

A notable analogous reaction is the synthesis of 1-chloro-4-(trichloromethyl)benzene, a valuable herbicide intermediate, through the vapor-phase chlorination of p-xylene (B151628). google.com This process highlights a different approach to introducing a trichloromethyl group to a benzene ring, followed by ring chlorination.

The industrial synthesis of 1-chloro-4-(trichloromethyl)benzene from p-xylene is a multi-step process. google.comgoogle.com Initially, p-xylene undergoes chlorination of its methyl groups to form 1,4-bis(trichloromethyl)benzene. google.comgoogle.com This intermediate is then subjected to chlorinolysis, where one of the trichloromethyl groups is replaced by a chlorine atom, yielding the desired product and carbon tetrachloride. smolecule.com

Key parameters for this process include:

Temperature: The initial methyl group chlorination occurs at temperatures between 140°C and 250°C, sometimes with the aid of ultraviolet light as a free radical catalyst. google.comgoogle.com The subsequent chlorinolysis step is carried out at a higher temperature, typically above 200°C. google.comgoogle.com

Catalyst: Activated carbon, particularly with a wide-pore structure, is employed as a catalyst to enhance the efficiency of the chlorination process. google.comgoogle.com

Co-reactants: Water is introduced in approximately a 1:1 molar ratio with p-xylene to help control reactivity and minimize the deposition of carbon on the catalyst. google.com

This method is highly isomer-specific, offering an economical route to 1-chloro-4-(trichloromethyl)benzene. google.com

Table 1: Reaction Parameters for the Chlorination of p-Xylene

| Parameter | Condition | Purpose |

| Temperature (Methyl Group Chlorination) | 140-250°C | Promotes the conversion of -CH₃ to -CCl₃. google.comgoogle.com |

| Temperature (Chlorinolysis) | >200°C | Facilitates the replacement of a -CCl₃ group with a Cl atom. google.comgoogle.com |

| Catalyst | Activated Carbon (wide-pore) | Increases the rate and selectivity of the chlorination reactions. google.comgoogle.com |

| Co-reactant | Water (H₂O) | Moderates reactivity and prevents catalyst deactivation. google.com |

| Initiator (optional) | UV Light | Acts as a free radical initiator for methyl group chlorination. google.comgoogle.com |

The chlorination of aromatic compounds, such as benzene and its derivatives, generally proceeds via an electrophilic aromatic substitution mechanism. chegg.comlibretexts.org However, the specific conditions and intermediates can vary.

In the case of direct ring chlorination of benzene, a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required. libretexts.orgjove.com The catalyst activates the chlorine molecule, making it a more potent electrophile that can attack the electron-rich benzene ring. jove.comyoutube.com This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. jove.comrsc.org Deprotonation of this intermediate restores the aromaticity of the ring and yields the chlorinated product. jove.com

The side-chain chlorination of compounds like p-xylene to form trichloromethyl groups, as discussed previously, often occurs under free-radical conditions, initiated by UV light or radical initiators. google.comgoogle.com This highlights a key mechanistic distinction from electrophilic aromatic substitution.

The synthesis of this compound itself can be viewed as a variation of these chlorination principles. The presence of the methoxy group on the benzene ring activates the ring towards electrophilic attack, but also provides a site for side-chain chlorination. Modern methods often employ photochlorination, using UV light to generate chlorine radicals in a controlled manner, which preferentially attack the methyl group of the methoxy substituent. This approach, often carried out in solvents like benzotrifluoride, is designed to minimize undesired chlorination of the aromatic ring.

The study of N-chloroamines in acidic solutions for the chlorination of electron-rich aromatic compounds presents another interesting mechanistic pathway. rsc.org Depending on the substrate, the reaction can proceed through either an arenium-ion mechanism or an electron-transfer chain reaction. rsc.org For highly susceptible substrates, the electron-transfer pathway may play a more significant role. rsc.org

Purification Strategies for this compound

The purification of this compound and related chlorinated aromatic compounds is a critical step in obtaining a product of high purity, which is often essential for its use in further chemical syntheses.

Molecular distillation is a particularly effective method for purifying thermally sensitive compounds like this compound and its analogues. google.com This technique is carried out under high vacuum and involves a short residence time of the liquid on the heated surface, which minimizes thermal degradation. google.com

For compounds such as bis(trichloromethyl)benzene, thin-film molecular distillation is employed. This process involves controlled temperatures ranging from 75°C to 135°C and low pressures between 3 and 90 Pa. These conditions allow for the efficient separation of the desired chlorinated product from less volatile impurities and starting materials. google.com The crude chlorinated intermediates are distilled, and the purified product is collected as the distillate. google.com This method can be adapted for the purification of this compound.

Table 2: Typical Parameters for Molecular Distillation of Chlorinated Aromatic Compounds

| Parameter | Range | Significance |

| Temperature | 75-135°C | Provides sufficient vapor pressure for distillation while minimizing thermal decomposition. |

| Pressure | 3-90 Pa | Low pressure is essential for distillation to occur at lower temperatures. |

| Distillation Type | Thin-film | Ensures a short residence time on the heated surface, preventing degradation of the product. |

The use of molecular distillation is a key step in producing high-purity this compound, which is crucial for its application as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.

Mechanistic Investigations of Trichloromethoxy Benzene Reactivity

Fundamental Reactivity Towards Nucleophiles

The reactivity of (trichloromethoxy)benzene is largely dictated by the trichloromethoxy group, which is strongly electron-withdrawing. This property arises from the high electronegativity of the three chlorine atoms, which pull electron density away from the central carbon atom and, through inductive effects, from the benzene (B151609) ring. This electron-withdrawing nature imparts a significant electrophilic character to the molecule, making it susceptible to reactions with nucleophiles. The trichloromethoxy group's reactivity is a key feature that makes the compound a useful intermediate in a variety of chemical transformations.

Substitution Reactions

This compound is capable of undergoing several types of substitution reactions. The chlorine atoms attached to the methyl carbon can be replaced by other nucleophiles under appropriate conditions. Furthermore, the strong electron-withdrawing effect of the -OCCl₃ group deactivates the benzene ring towards electrophilic aromatic substitution while directing incoming electrophiles to the meta position. doubtnut.com Conversely, this deactivation enhances the ring's susceptibility to nucleophilic aromatic substitution, where a nucleophile can replace a substituent on the aromatic ring, particularly if there are other activating groups present. smolecule.com

Hydrolysis Reactions

Trichloromethyl and trichloromethoxy compounds are known to undergo hydrolysis. vulcanchem.com In the presence of water, this compound is expected to hydrolyze. This reaction typically involves the conversion of the trichloromethyl group into a carboxylic acid functional group, which would lead to the cleavage of the ether bond. For instance, the related compound α,α,α-trichlorotoluene readily hydrolyzes in the presence of moisture to form benzoic acid and hydrochloric acid. oecd.org A similar pathway for this compound would involve nucleophilic attack by water on the carbon of the -CCl₃ group, eventually leading to the formation of phosgene (B1210022) or its derivatives and phenol (B47542).

Role as a Key Intermediate in Chemical Transformations

Due to its distinct reactivity, this compound serves as a valuable building block in organic synthesis. Its most significant application is as a key intermediate in the production of trifluoromethoxybenzene, a compound of great importance in the pharmaceutical and agrochemical industries. chemimpex.commdpi.comresearchgate.net The trifluoromethoxy (-OCF₃) group can enhance properties such as metabolic stability and lipophilicity in bioactive molecules. beilstein-journals.org

The primary method for synthesizing trifluoromethoxybenzene is through the fluorination of this compound. mdpi.comresearchgate.net This transformation is a halogen exchange reaction, often referred to as a Swarts-type reaction, where the three chlorine atoms of the trichloromethoxy group are replaced by fluorine atoms from anhydrous hydrogen fluoride (B91410) (HF). mdpi.comresearchgate.net

C₆H₅OCCl₃ + 3HF → C₆H₅OCF₃ + 3HCl

This reaction is a cornerstone for the industrial production of trifluoromethoxy-containing compounds. google.com

The direct reaction between this compound and hydrogen fluoride often requires harsh conditions. nih.gov To facilitate the reaction under milder conditions and improve efficiency, catalytic systems are employed. Strong Lewis acids have proven to be the most effective catalysts for this liquid-phase fluorination. researchgate.netresearchgate.net

Antimony pentachloride (SbCl₅) is a particularly potent and commonly used catalyst for this process. mdpi.comresearchgate.netresearchgate.net Research has shown that other chlorinated Lewis acids, where the metal is in a high oxidation state (+V), are also highly efficient. These include molybdenum pentachloride (MoCl₅), tantalum pentachloride (TaCl₅), and niobium pentachloride (NbCl₅). researchgate.netresearchgate.net The catalyst's function is to form a complex with hydrogen fluoride, creating a more powerful nucleophilic fluorinating agent than HF alone, which activates the chlorine-fluorine exchange. researchgate.net

| Catalyst (Lewis Acid) | Metal Oxidation State | Reported Efficiency |

|---|---|---|

| SbCl₅ | +5 | High (Reference Catalyst) researchgate.netresearchgate.net |

| MoCl₅ | +5 | High researchgate.netresearchgate.net |

| TaCl₅ | +5 | High researchgate.netresearchgate.net |

| NbCl₅ | +5 | High researchgate.netresearchgate.net |

The optimization of reaction conditions is critical for achieving high yields and purity in the synthesis of trifluoromethoxybenzene. Key parameters that are controlled include temperature, reaction time, pressure, and the molar ratios of reactants and catalysts.

Studies using SbCl₅ as a reference catalyst have established optimized conditions for the fluorination of this compound. It was found that with just 2 mol% of SbCl₅ and a stoichiometric amount of HF, this compound could be completely converted to trifluoromethoxybenzene. mdpi.comresearchgate.netresearchgate.net This highly efficient conversion was achieved under relatively mild conditions. researchgate.netresearchgate.net In other reported procedures, the reaction is carried out at elevated temperatures and pressures in a suitable pressure vessel, such as a stainless steel autoclave. google.com

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | SbCl₅ (2 mol%) | researchgate.netresearchgate.net |

| Temperature | 50°C | researchgate.netresearchgate.net |

| 80°C | google.com | |

| Reaction Time | 1 hour | researchgate.netresearchgate.net |

| 4-6 hours | google.com | |

| HF Amount | Stoichiometric | researchgate.netresearchgate.net |

| Pressure | 30-35 kg/cm² | google.com |

| Conversion | 100% | researchgate.net |

Conversion to Trifluoromethoxybenzene via Fluorination with Hydrofluoric Acid

Industrial Implications and Process Challenges in Fluorination

The conversion of this compound to (Trifluoromethoxy)benzene is a critical industrial process, as the trifluoromethoxy group is a highly sought-after moiety in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and lipophilicity. beilstein-journals.org The primary method for this transformation is a chlorine-fluorine exchange reaction. mdpi.comresearchgate.net

However, this process is not without its challenges. The traditional method often involves harsh reaction conditions, which can be incompatible with many functional groups. mdpi.comresearchgate.net The availability of the starting material, this compound, can also be a limiting factor as its synthesis requires additional steps. mdpi.com

Several fluorinating agents can be employed, with hydrogen fluoride (HF) being a common choice. The reaction of this compound with anhydrous HF is a well-established method for producing (Trifluoromethoxy)benzene with high purity, making it suitable for industrial-scale applications. For instance, the use of a specific fluorination agent in a polyethylene (B3416737) vessel resulted in a 100% conversion ratio of this compound and a 99.8% yield of (Trifluoromethoxy)benzene. google.com

The fluorination process can be carried out in the liquid phase, and the use of a catalyst, such as antimony pentachloride (SbCl₅), can significantly improve reaction times. For example, the liquid phase fluorination of this compound with a stoichiometric amount of HF and 2 mol% of SbCl₅ was completed in one hour at 50°C. mdpi.com

An alternative approach involves the in situ generation of the trichloromethyl ether from a phenol, followed by immediate fluorination. This method involves heating the phenol with tetrachloromethane, anhydrous hydrogen fluoride, and a catalytic amount of boron trifluoride under pressure. beilstein-journals.org While this simplifies the process by eliminating the need to isolate the this compound intermediate, it is not suitable for all substrates, particularly those with ortho substituents that can engage in hydrogen bonding. beilstein-journals.org

The industrial application of these fluorination processes requires careful consideration of safety, as hydrogen fluoride is a hazardous substance. google.com The development of safer and more efficient fluorination agents and processes remains an active area of research to overcome the challenges associated with the production of valuable trifluoromethoxy-containing compounds. google.com

Table 1: Industrial Fluorination Methods for this compound

| Method | Reagents | Conditions | Advantages | Limitations |

| Direct Fluorination | This compound, Anhydrous HF | Liquid phase, with or without catalyst (e.g., SbCl₅) | High purity and yield, scalable. | Requires handling of hazardous HF. google.com |

| In situ Generation and Fluorination | Phenol, Tetrachloromethane, Anhydrous HF, Boron trifluoride (catalyst) | High temperature and pressure. beilstein-journals.org | Simplified process, avoids isolation of intermediate. beilstein-journals.org | Not suitable for all substrates, especially those with ortho-hydrogen bonding groups. beilstein-journals.org |

| Fluorination with Novel Agent | This compound, DMPU.16HF | 30°C for 6 hours, then 50°C for 6 hours. google.com | High conversion (100%) and yield (99.8%). google.com | Specific to the described fluorinating agent. google.com |

Exploration of Molecular Targets and Pathways in Diverse Applications

This compound itself is primarily a reactive intermediate, and its direct biological applications are limited. However, the compounds synthesized from this compound, particularly those containing the trifluoromethoxy group, have significant applications, and their molecular interactions have been the subject of research.

The trifluoromethoxy group, often installed via the fluorination of this compound, is a key pharmacophore in many active compounds. beilstein-journals.org Its high lipophilicity enhances the ability of molecules to cross biological membranes. beilstein-journals.orgsmolecule.com

In the context of agrochemicals, particularly herbicides, derivatives of this compound, such as those containing a trifluoromethoxy group, have been studied for their effects on plant biochemistry. For example, some diphenylether herbicides, which can be structurally related to compounds derived from this compound, are known to interfere with photosynthetic electron transport in chloroplasts. cambridge.orgnih.gov Specifically, they can inhibit photosystem II-linked electron transport and phosphorylation. cambridge.org Some studies suggest that these types of herbicides can stimulate the production of superoxide (B77818) radicals, leading to lipid peroxidation and membrane damage, which ultimately causes cell death. nih.gov

In medicinal chemistry, the trifluoromethoxy group derived from the fluorination of this compound is incorporated into drug candidates to modulate their biological activity. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of the molecule, affecting its binding affinity to molecular targets like enzymes and receptors. smolecule.com For instance, compounds containing a trifluoromethoxy group have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer activities. smolecule.com The mechanism of action often involves the inhibition of specific enzymes or the modulation of signaling pathways. For example, some trifluoromethoxy-containing compounds have been shown to interfere with enzymatic functions involved in cellular respiration and metabolism.

The reactivity of the trichloromethoxy group itself means that this compound can react with nucleophiles, including biological macromolecules. This property makes it potentially useful in biochemical studies to probe enzyme mechanisms and metabolic pathways through the formation of covalent bonds.

Table 2: Potential Molecular Interactions of this compound Derivatives

| Application Area | Potential Molecular Target/Pathway | Mechanism of Action |

| Agrochemicals (Herbicides) | Photosynthetic electron transport chain (Photosystem II) cambridge.org | Inhibition of electron flow and phosphorylation, leading to reduced ATP synthesis. cambridge.org |

| Protoporphyrinogen oxidase (PPO) | Inhibition of PPO leads to the accumulation of protoporphyrin IX, which in the presence of light and oxygen, generates reactive oxygen species causing membrane damage. | |

| Pharmaceuticals | Various enzymes and receptors smolecule.com | Competitive or non-competitive inhibition of enzyme activity. Modulation of receptor binding and signaling. smolecule.com |

| Cellular membranes | Alteration of membrane permeability and integrity due to the lipophilic nature of the trifluoromethoxy group. | |

| Biochemical Research | Nucleophilic residues in enzymes and other proteins | Covalent modification of biological macromolecules for mechanistic studies. |

Advanced Spectroscopic Characterization and Theoretical Studies of Trichloromethoxy Benzene

Experimental Vibrational Spectroscopy Techniques

Experimental spectroscopy provides real-world data that can be used to validate and refine theoretical models. For a complete vibrational picture of (Trichloromethoxy)benzene, a combination of techniques covering different spectral ranges is necessary.

Terahertz Time-Domain Spectroscopy (THz-TDS) is a powerful technique for probing low-frequency vibrations in the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 4 THz, or 3 to 133 cm⁻¹). These low-energy modes in molecules often correspond to collective motions, such as torsional (twisting) modes of functional groups and intermolecular vibrations in the solid state. For this compound, THz-TDS would be uniquely suited to experimentally identify the torsional mode of the entire trichloromethoxy group relative to the plane of the benzene (B151609) ring, a motion that is difficult to observe with conventional mid-infrared spectroscopy.

The ultimate goal of a combined computational and experimental study is to achieve a complete and reliable assignment of the molecule's vibrational spectrum. The harmonic frequencies calculated using DFT are known to be systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. To correct for this, the calculated frequencies are often scaled using an empirical scaling factor (e.g., ~0.96 for B3LYP).

The scaled theoretical frequencies are then compared with experimental data from FTIR, Raman, and THz-TDS. The potential energy distribution (PED) from the theoretical calculation is used to assign each band to specific molecular motions (e.g., C-H stretch, C-Cl bend, phenyl ring breathing). A strong correlation between the scaled theoretical spectrum and the experimental spectra provides high confidence in the structural model and the vibrational assignments.

Table 2: Illustrative Correlation of Vibrational Modes for this compound This table exemplifies how theoretical and experimental data are correlated to assign vibrational modes.

| Experimental Frequency (cm⁻¹) | Scaled DFT Frequency (cm⁻¹) | Vibrational Assignment (Based on PED) |

|---|---|---|

| ~3080 | ~3075 | Aromatic C-H stretch |

| ~1590 | ~1588 | Phenyl ring C=C stretch |

| ~1250 | ~1245 | C(phenyl)-O stretch |

| ~840 | ~835 | C-Cl asymmetric stretch |

| ~780 | ~775 | C-Cl symmetric stretch |

| ~60 (THz region) | ~55 | -OCCl₃ group torsion |

Theoretical Models in Chemical Research and Design

Computational chemistry has become an indispensable tool in modern chemical research, providing profound insights into molecular structures, properties, and reaction mechanisms. Theoretical models, particularly those derived from quantum mechanics, allow for the detailed investigation of chemical systems at an atomic and electronic level. Methods like Density Functional Theory (DFT) have proven to be exceptionally valuable, balancing computational cost with high accuracy for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and electronic characteristics. core.ac.uk These theoretical approaches are not only used to complement and interpret experimental findings but also to predict the behavior of novel chemical entities, guiding the design of molecules with specific functions. core.ac.ukijrte.org

Prediction of Molecular Characteristics and Photophysical Properties

Theoretical models are fundamental to predicting the intrinsic characteristics of molecules like this compound. Using computational methods, key molecular and physical properties can be calculated, offering a deep understanding of the compound's nature before or in conjunction with experimental synthesis and analysis. ijrte.org

Molecular and Physical Properties:

Quantum chemical calculations, such as those based on DFT, can accurately predict the equilibrium geometry, bond lengths, and bond angles of this compound. The presence of the strongly electronegative trichloromethoxy group significantly influences the electronic distribution across the benzene ring. This electron-withdrawing effect imparts a notable electrophilic character to the molecule. Furthermore, these computational models can predict various physical and chemical descriptors. nih.gov

Below is a table summarizing key computed and available experimental properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₃O | PubChem nih.gov |

| Molecular Weight | 211.5 g/mol | PubChem nih.gov |

| CAS Registry Number | 34888-05-6 | CAS Common Chemistry cas.org |

| Boiling Point | 108-110 °C @ 16 Torr | CAS Common Chemistry cas.org |

| Density | 1.406 g/cm³ @ 15 °C | CAS Common Chemistry cas.org |

| XLogP3 (Computed) | 3.9 | PubChem nih.gov |

Photophysical Properties:

The photophysical behavior of a molecule, such as its absorption of light, is governed by its electronic structure. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic transitions that correspond to UV-visible absorption spectra. beilstein-journals.orgnih.gov For this compound, TD-DFT calculations can determine the energies of the lowest singlet excited states and the corresponding oscillator strengths, which dictate the intensity of absorption bands. chemrxiv.org While specific experimental spectra are not widely published, theoretical predictions provide critical insights. The calculations typically involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies. These theoretical spectra are crucial for understanding how the molecule interacts with light, a key aspect in fields like photochemistry and materials science. beilstein-journals.org

Modeling of Energy and Charge Transfer Mechanisms

Theoretical and computational studies are crucial for elucidating the complex mechanisms of energy and charge transfer within and between molecules. These processes are fundamental to a vast range of applications, from organic electronics to biological systems. For a molecule like this compound, understanding these mechanisms can inform its potential use in functional materials.

Quantum chemical methods are employed to calculate essential parameters that govern charge and energy transfer rates. arxiv.org Key parameters include:

Reorganization Energy: The energy required to distort the molecule from its ground-state geometry to the optimal geometry of its charged or excited state. Lower reorganization energy generally facilitates faster charge transfer. arxiv.org

Electronic Coupling (Transfer Integral): This term quantifies the electronic interaction between donor and acceptor units (either within the same molecule for intramolecular transfer or between adjacent molecules). It is highly sensitive to the distance and orientation of the interacting moieties. arxiv.org

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO gap can provide a first approximation of the excitation energy and is indicative of the molecule's chemical stability and potential for intramolecular charge transfer (ICT). tandfonline.com

For this compound, the strong electron-withdrawing nature of the -OCCl₃ group is expected to lower the energy of the LUMO localized on or near the benzene ring, potentially facilitating electron transfer processes. Detailed computational analyses, such as Charge Displacement Analysis, can further quantify the charge transfer contribution in interactions involving the halogenated group. mdpi.comrsc.org

The following table conceptualizes the key parameters that would be determined through computational modeling to understand the charge transfer properties of this compound.

| Calculated Parameter | Significance in Charge/Energy Transfer | Typical Computational Method |

|---|---|---|

| HOMO/LUMO Energy Levels | Determines electron-donating/accepting ability and excitation properties. | DFT |

| Reorganization Energy (λ) | Quantifies the geometric relaxation energy upon charge transfer; lower values favor faster transfer. | DFT |

| Electronic Coupling (V) | Measures the strength of electronic interaction between states; crucial for transfer probability. | DFT, Constrained DFT |

| Excitation Energies | Predicts absorption spectra and the energy of excited states involved in transfer processes. | TD-DFT, GW/BSE nih.govchemrxiv.org |

Theoretical Approaches for Immunochemical Technique Development

Theoretical models play a significant and innovative role in the development of advanced immunochemical techniques, such as immunoassays. nih.gov These computational approaches are particularly valuable in the rational design of haptens—small molecules that can elicit a specific immune response when attached to a larger carrier protein. mdpi.com

For an analyte like this compound, developing a sensitive and specific immunoassay requires antibodies that can bind to it with high affinity. The generation of such antibodies begins with the design of an effective immunizing hapten. An ideal hapten should mimic the key structural and electronic features of the target analyte to ensure that the resulting antibodies will recognize the analyte effectively. researchgate.net

Computational chemistry provides the tools to achieve this. The process involves:

Analyte Modeling: The three-dimensional structure and electronic properties (e.g., electrostatic potential surface) of this compound are calculated using quantum chemical methods.

Hapten Design and Comparison: Various potential hapten structures, which are derivatives of the analyte modified with a linker arm for conjugation to a carrier protein, are designed in silico.

Similarity Analysis: Theoretical models are used to compare the structural and electronic similarity of each proposed hapten to the original this compound molecule. This ensures that the key recognition features (epitopes) are preserved in the hapten. researchgate.net

This in silico screening process allows researchers to identify the most promising hapten candidates for chemical synthesis, saving significant time and resources. researchgate.net By choosing a hapten that is an excellent electronic and structural mimic of the analyte, the subsequent immunization is more likely to produce highly specific polyclonal or monoclonal antibodies. These antibodies can then be used to develop sensitive analytical methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), for the detection of this compound. researchgate.net

Applications of Trichloromethoxy Benzene in Specialized Chemical Synthesis

Building Block for Complex Organic Molecules

(Trichloromethoxy)benzene serves as a foundational component in organic synthesis, primarily due to its role as a precursor to aryl trifluoromethyl ethers. The strongly electron-withdrawing trichloromethoxy group imparts a significant electrophilic character to the molecule, making it a target for various chemical transformations.

The most notable application is its conversion to trifluoromethoxybenzene. This is typically achieved through a fluorination reaction using hydrogen fluoride (B91410) (HF), often with a Lewis acid catalyst. patsnap.com The transformation of the trichloromethoxy group into the highly stable and electronegative trifluoromethoxy group (-OCF₃) is a critical step that unlocks a wide range of synthetic possibilities. This conversion allows chemists to introduce the -OCF₃ moiety into various molecular frameworks, significantly influencing the properties of the final compound. nbinno.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical industry, the trifluoromethoxy (-OCF₃) group is a highly desirable substituent in drug design. Its incorporation into medicinal compounds can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. guidechem.com Increased lipophilicity can improve a drug's ability to cross biological membranes, while enhanced metabolic stability can lead to a longer duration of action.

This compound is a key raw material in the synthesis of trifluoromethoxybenzene, which is then used as an intermediate in the production of various pharmaceutical agents. patsnap.comguidechem.com Fluorinated organic compounds derived from this precursor are explored for their potential in treating a range of conditions, including cardiovascular diseases. guidechem.com The unique electronic properties of the -OCF₃ group, derived from the fluorination of this compound, are leveraged by medicinal chemists to fine-tune the efficacy and pharmacokinetic profiles of new drug candidates.

| Precursor Compound | Key Transformation | Resulting Functional Group | Benefit in Pharmaceuticals | Reference |

|---|---|---|---|---|

| This compound | Fluorination with HF | Trifluoromethoxy (-OCF₃) | Enhanced metabolic stability and lipophilicity | |

| Trifluoromethoxybenzene | Further Synthesis | Incorporation into drug candidates | Improved efficacy and pharmacokinetics | guidechem.com |

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound is a crucial intermediate in the agrochemical sector. It is used to produce trifluoromethoxybenzene, which serves as a building block for modern herbicides and pesticides. patsnap.comgoogle.com

The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are vital in agrochemical design. nbinno.com These groups can significantly alter a molecule's biological activity, persistence in the environment, and spectrum of activity against target pests or weeds. nbinno.com Agrochemicals containing these fluorinated moieties often exhibit enhanced potency. nbinno.com Therefore, the synthesis of such compounds frequently begins with precursors like this compound, which provides an efficient route to introduce the desired trifluoromethoxy group. google.com

Development of Novel Materials

The unique properties of fluorinated compounds derived from this compound have led to their investigation in the field of materials science.

The trifluoromethoxy group is known for its chemical inertness. When incorporated into materials, it can impart a high degree of resistance to chemical attack from solvents, acids, and bases. This property is valuable for applications requiring durability in harsh chemical environments. Derivatives of this compound are therefore considered in the development of specialized coatings, seals, and other chemically resistant materials.

Role as a Reagent in Industrial Chemical Processes

On an industrial scale, this compound is valued as a key chemical intermediate. google.com Its primary industrial application is in the large-scale production of trifluoromethoxybenzene. patsnap.com The synthesis process involves the photochlorination of anisole (B1667542) to produce this compound, which is then fluorinated. patsnap.comgoogle.com This process is a critical part of the supply chain for various sectors that rely on fluorinated organic compounds, including the pharmaceutical, agrochemical, and dye industries. patsnap.com

| Starting Material | Industrial Process | Intermediate | Final Product Example | Industrial Sector | Reference |

|---|---|---|---|---|---|

| Anisole | Photochlorination | This compound | Trifluoromethoxybenzene | Pharmaceuticals, Agrochemicals | patsnap.comgoogle.com |

| This compound | Fluorination | Trifluoromethoxybenzene | Fluorinated Herbicides/Pesticides | Agrochemicals | google.com |

Production of Specialty Chemicals

One of the most significant applications of this compound is in the production of trifluoromethoxybenzene. google.comgoogle.com This transformation is typically achieved through a fluorination reaction, often employing hydrogen fluoride (HF) and a Lewis acid catalyst such as antimony pentachloride (SbCl₅). The resulting trifluoromethoxy group (–OCF₃) is highly desirable in medicinal chemistry due to its high electronegativity and metabolic stability, which can improve the efficacy and pharmacokinetic properties of drug candidates.

The reactivity of the trichloromethoxy group also allows for its use in other chemical transformations. For instance, it can undergo nucleophilic substitution reactions, which are fundamental in organic synthesis. The electron-withdrawing nature of the trichloromethoxy group makes the molecule susceptible to reactions with various nucleophiles, leading to the formation of diverse specialty chemicals.

Detailed research has demonstrated the utility of this compound as a versatile building block. For example, it is used in the synthesis of aryl trifluoromethyl ethers, which are important intermediates for agrochemicals like herbicides and pesticides. google.comgoogle.com The synthesis process often involves the chlorination of anisole to produce this compound, which is then fluorinated to yield the desired trifluoromethoxybenzene compound. patsnap.com

Below is a table summarizing some of the key transformations and applications of this compound in the production of specialty chemicals:

| Reactant | Reagent(s) | Product | Application of Product |

| This compound | Hydrogen Fluoride (HF), Antimony Pentachloride (SbCl₅) | Trifluoromethoxybenzene | Intermediate for pharmaceuticals and agrochemicals google.comgoogle.com |

| Anisole | Chlorine (Cl₂), UV light | This compound | Intermediate for trifluoromethoxybenzene synthesis google.comgoogle.compatsnap.com |

| This compound | Various Nucleophiles | Substituted Benzene (B151609) Derivatives | Building blocks for complex organic molecules |

Biological Activities and Mechanistic Toxicology of Trichloromethoxy Benzene and Its Derivatives

Potential Biological Activities of (Trichloromethoxy)benzene Derivatives

Derivatives of this compound have been investigated for a range of potential biological activities, owing to the unique chemical properties conferred by the substituted benzene (B151609) ring. The presence of both the trichloromethoxy group and other variable substituents can influence the molecule's interaction with biological targets.

Antimicrobial Properties

The antimicrobial and antifungal activities of various poly-substituted benzene derivatives have been studied. dergipark.org.tr The nature and position of substituents on the benzene ring have been shown to significantly affect their biological activity. dergipark.org.trresearchgate.net For instance, studies on poly-halogenated benzene derivatives have demonstrated activity against a range of bacteria and fungi. dergipark.org.tr

One study investigated the antimicrobial and antifungal properties of several poly-substituted benzene derivatives against Gram-positive bacteria such as Psydomamonas aeruginosa and Bacillus subtilis, Gram-negative bacteria like Micrococcus Luteus, and the fungus Candida albicans. dergipark.org.tr The compounds tested included 2,4,5-trichlorofluorobenzene, 2,4,5-trichlorobromobenzene, 2,4,5-trichloroiodobenzene, 1,2,3,4-tetrachlorobenzene, and 1,2,4,5-tetrachlorobenzene. dergipark.org.tr The results indicated that the type and position of the substituent on the benzene ring influenced the antimicrobial and antifungal efficacy. dergipark.org.tr For example, all the tested compounds showed activity against Bacillus subtilis and Bacillus megaterium, while only 2,4,5-trichlorofluorobenzene was active against Candida albicans. dergipark.org.tr

The structure-activity relationship analysis of some benzene derivatives has shown that changes in substituents on the benzene ring are a critical factor in determining their antimicrobial activity. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Poly-Substituted Benzene Derivatives

| Compound | Test Organism | Activity |

| 2,4,5-Trichlorofluorobenzene | Candida albicans | Active |

| All tested poly-halobenzene derivatives | Bacillus subtilis | Active |

| All tested poly-halobenzene derivatives | Bacillus megaterium | Active |

| 2,4,5-Trichlorobromobenzene | Candida albicans | Not specified |

| 2,4,5-Trichloroiodobenzene | Candida albicans | Not specified |

| 1,2,3,4-Tetrachlorobenzene | Candida albicans | Not specified |

| 1,2,4,5-Tetrachlorobenzene | Candida albicans | Not specified |

Antitumor Effects

Certain derivatives containing a trimethoxybenzene moiety have shown promise as potential anti-tumor agents. The trimethoxybenzene structure is found in several vascular disrupting agents that are in clinical research. nih.gov These agents often work by targeting tubulin to inhibit the formation of microtubules. nih.gov

A study focused on the design, synthesis, and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives as potential anti-tumor agents. nih.gov One compound from this series, specifically 7-(3-(2-chloro-1H-benzo[d]imidazol-1-yl)propoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 15), demonstrated potent antiproliferative activity against several tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values for this compound were 20.47 ± 2.07 µM for MGC-803 cells, 43.42 ± 3.56 µM for MFC cells, 35.45 ± 2.03 µM for another cell line, and 23.47 ± 3.59 µM for a fourth cell line. nih.gov

Further investigation into the mechanism of action revealed that compound 15 could induce apoptosis in MFC cells in a dose-dependent manner and caused the cell cycle to be arrested in the G1 phase. nih.gov In vivo studies using mouse tumor models with MFC cells also showed that this compound significantly inhibited tumor growth in a dose-dependent manner. nih.gov These findings suggest that derivatives containing the trimethoxybenzene structure have significant potential for development as anti-tumor agents. nih.gov

Table 2: In Vitro Antiproliferative Activity of Compound 15

| Cell Line | IC50 (µM) |

| MGC-803 | 20.47 ± 2.07 |

| MFC | 43.42 ± 3.56 |

| Not Specified | 35.45 ± 2.03 |

| Not Specified | 23.47 ± 3.59 |

Utilization in Biochemical Assays for Enzyme Interaction Studies

There is no available data in the provided search results regarding the specific utilization of this compound or its direct derivatives in biochemical assays for enzyme interaction studies.

Mechanistic Aspects of this compound Toxicity

The toxicological profile of this compound is not well-documented in publicly available literature. guidechem.com However, insights into its potential toxicity can be inferred from the known toxicological properties of its structural components, namely the benzene ring and chlorinated functional groups.

General Toxicological Profile

For this compound itself, there is a lack of available data on its acute toxicity (oral, inhalation, dermal), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity from single or repeated exposure. guidechem.com

The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the trichloromethoxy group. This is due to the high electronegativity of the three chlorine atoms, which imparts a significant electrophilic character to the molecule, making it susceptible to reactions with nucleophiles. In the presence of water, it is anticipated that compounds with a trichloromethoxy group may undergo hydrolysis, potentially leading to the cleavage of the ether bond and the formation of other compounds. For instance, the related compound α,α,α-trichlorotoluene readily hydrolyzes to form benzoic acid and hydrochloric acid.

The toxicology of related compounds, such as trichlorobenzenes, has been studied more extensively. Trichlorobenzenes are known to be synthetic compounds used as solvents and chemical intermediates. cdc.gov Exposure to trichlorobenzenes may be harmful, and the specific toxicological properties can vary between isomers. cdc.gov

Mechanisms of Carcinogenic Potential

There is no direct data available on the carcinogenicity of this compound. guidechem.com However, the carcinogenic potential of benzene, the core structure of this compound, is well-established. Benzene is classified as a known human carcinogen by various international agencies. 85.94.210semanticscholar.org

The carcinogenicity of benzene is linked to its metabolism, which occurs primarily in the liver. nih.gov Benzene is converted into a series of reactive metabolites, including phenolic and ring-opened products. nih.gov These metabolites are believed to be responsible for the carcinogenic activity of benzene. 85.94.210 The mechanism of benzene-induced leukemogenesis is complex, and while benzene and its metabolites are not potent mutagens, they are highly clastogenic, meaning they can cause chromosomal damage, such as aberrations, sister chromatid exchange, and micronuclei. nih.gov

The presence of the trichloromethoxy group on the benzene ring will alter its metabolism compared to unsubstituted benzene. The metabolic fate of this compound would need to be studied to understand its specific carcinogenic potential. It is known that the metabolism of other chlorinated benzene derivatives can lead to the formation of potentially toxic and carcinogenic compounds. For example, concern has been raised that benzoic acid and its salts, which can be formed from the hydrolysis of related compounds like benzotrichloride, may react with ascorbic acid in some soft drinks to form small quantities of carcinogenic benzene. wikipedia.org

Animal studies on other chlorinated benzene derivatives have shown evidence of carcinogenic effects. For example, benzene, 1-chloro-4-(trifluoromethyl)- has been shown to cause benign and malignant neoplastic lesions in multiple organs in both mice and rats. industrialchemicals.gov.au The relevance of these findings to humans is considered, and in the absence of data to the contrary, it is often assumed that such findings may indicate a potential for human carcinogenicity. industrialchemicals.gov.au

Skin Carcinomas in Animal Models

In broader studies on related chlorinated aromatic hydrocarbons, benzene has been shown to cause skin cancer (squamous-cell carcinoma) in male rats following oral exposure nih.gov. While this does not directly implicate this compound, it establishes a precedent for carcinogenicity within this class of compounds. The lack of specific dermal carcinogenicity data for this compound highlights a gap in the toxicological profile of this compound.

Induction of Tumors via Inhalation Exposure

There is a significant lack of specific data regarding tumor induction following inhalation exposure to this compound or its isomers. Occupational hygiene literature does not cite specific inhalation toxicities for trichloroanisoles researchgate.net. A safety data sheet for 2,3,6-trichloroanisole (B1595215) suggests that long-term exposure is not thought to produce chronic adverse health effects based on animal models, though it also notes strong evidence for potential non-lethal mutagenic effects after a single exposure scbt.com.

For context, chronic inhalation exposure to the parent compound, benzene, is well-established as a cause of various disorders in the blood and is a known human carcinogen, with increased incidences of leukemia observed in occupationally exposed humans cdc.govwww.gov.uk. Animal studies have demonstrated that benzene can cause tumors at multiple sites cdc.gov. The Safety Data Sheet for a related compound, (Trichloromethyl)benzene, indicates it is fatal if inhaled and may cause cancer sarchemlabs.com. While these findings relate to different compounds, they underscore the need for further investigation into the potential carcinogenic effects of this compound via the inhalation route.

Mechanisms of Organ Toxicity (e.g., Liver, Kidneys, Thyroid Gland)

Direct experimental studies detailing the mechanisms of organ toxicity for this compound are scarce. However, research on a series of chlorinated benzenes provides significant insight into the structure-activity relationships that govern toxicity in the liver, kidneys, and thyroid gland.

A study on the acute toxicity of monochlorobenzene (MCB), dichlorobenzenes (DCB), 1,2,4-trichlorobenzene (B33124) (1,2,4-TCB), and pentachlorobenzene (B41901) (PECB) in rats revealed that the substitution pattern is a key determinant of organ-specific damage.

Liver Toxicity : The most severe hepatotoxic effects, determined by plasma alanine (B10760859) transaminase (ALT) levels and histopathological changes, were observed with 1,2-dichlorobenzene (B45396) and 1,2,4-trichlorobenzene. This suggests that the arrangement of chlorine atoms is critical to the hepatotoxic potential of these compounds. Benzene itself is metabolized primarily in the liver by the cytochrome P450 system, and its metabolites are known to cause toxicity nih.gov.

Kidney Toxicity : Severe degenerative damage to the kidneys was primarily observed in rats treated with 1,2,4-TCB. Other chlorinated benzenes, including 1,4-DCB and PECB, led to the formation of protein droplets in tubular epithelial cells. In the case of benzene, it is known to produce degenerative intracellular changes in the kidney nih.gov.

Thyroid Gland Toxicity : All tested chlorinated benzenes, with the exception of monochlorobenzene, induced a reduction in plasma thyroxine levels. The most severe effects were seen with 1,2,4-TCB and PECB. This toxicity correlated well with the binding affinity of their phenolic metabolites to transthyretin, a plasma transport protein for thyroxine.

These findings indicate that for the series of chlorinated benzenes, the 1,2,4-substitution pattern confers the most significant toxicity to the liver, kidneys, and thyroid. This allows for the hypothesis that this compound isomers with similar substitution patterns may exhibit comparable organ toxicities.

| Compound | Liver Toxicity | Kidney Toxicity | Thyroid Toxicity (Thyroxine Reduction) |

|---|---|---|---|

| Monochlorobenzene (MCB) | Considerably less hepatotoxic | No severe damage reported | No significant effect |

| 1,2-Dichlorobenzene (1,2-DCB) | Severe | No severe damage reported | Present |

| 1,4-Dichlorobenzene (1,4-DCB) | Less severe than 1,2-DCB | Protein droplets observed | Present |

| 1,2,4-Trichlorobenzene (1,2,4-TCB) | Severe | Severe degenerative damage | Severe |

| Pentachlorobenzene (PECB) | Less severe than 1,2,4-TCB | Protein droplets observed | Severe |

Molecular Mechanisms Related to Intermolecular Interactions in Chlorinated Compounds

The toxicity of chlorinated compounds like this compound is fundamentally linked to their interactions with biological macromolecules. These intermolecular interactions are governed by weak chemical forces, including van der Waals forces, dipole-dipole interactions, and hydrophobic interactions suniv.ac.in. The nature and strength of these interactions are dictated by the molecule's structure, particularly the number and position of chlorine atoms.

Quantitative Structure-Activity Relationship (QSAR) studies are used to model and predict the toxicity of chemicals based on their molecular structure. For substituted benzenes, toxicity is often correlated with hydrophobicity (logP) and electronic factors besjournal.comnih.gov.

Hydrophobicity : The addition of chlorine atoms to a benzene ring increases its lipophilicity (hydrophobicity). A higher logP value facilitates the partitioning of the compound into lipid-rich environments, such as cell membranes and adipose tissue, which can increase its bioavailability and concentration at target sites youtube.com.

Electronic Effects : The electron-withdrawing nature of chlorine atoms alters the electron distribution of the benzene ring. This influences the molecule's ability to participate in charge-transfer interactions and affects its metabolic activation to reactive intermediates nih.gov.

Stereoscopic and Packing Effects : The specific position of chlorine atoms on the benzene ring significantly influences molecular packing in the solid state. This can affect how the molecule interacts with enzyme active sites or cellular receptors. For instance, studies on chlorinated small molecule acceptors have shown that the chlorine substitution position has a regular and significant influence on molecular packing, which in turn affects charge transport properties rsc.org. These stereoscopic effects are crucial for determining the biological activity of different isomers.

Role of Arene Oxide Intermediates in Liver Toxicity

The metabolic activation of aromatic compounds is a critical step in their mechanism of toxicity. For benzene, it is well-established that liver toxicity and carcinogenicity are mediated by reactive metabolites. The initial step in this process, carried out by cytochrome P450 enzymes (primarily CYP2E1), is the formation of a highly reactive benzene oxide intermediate www.gov.uknih.gov.

This arene oxide can undergo several transformations:

Rearrangement : It can spontaneously rearrange to form phenol (B47542), which is a major metabolite.

Enzymatic Hydration : Epoxide hydrolase can convert the arene oxide to a trans-dihydrodiol.

Conjugation : It can be conjugated with glutathione (B108866) (GSH), a key step in detoxification.

While the specific metabolism of this compound has not been extensively studied, it is mechanistically plausible that it follows a similar pathway involving the formation of a trichloromethoxy-substituted arene oxide. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy (B1213986) group would influence the stability and subsequent reactions of this arene oxide intermediate. The formation of such reactive intermediates is a key event in chemical-induced hepatotoxicity, as they can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, mutations, and cell death. Studies on 1,2,4-trichlorobenzene suggest that it may produce reactive quinone metabolic intermediates, which contribute to its hepatotoxicity ca.gov.

Induction of Drug-Metabolizing Enzymes and Heme Biosynthesis

Exposure to foreign compounds (xenobiotics) can lead to the induction of drug-metabolizing enzymes (DMEs), particularly the cytochrome P450 (CYP) superfamily. This is an adaptive response that typically enhances the metabolism and clearance of the xenobiotic. However, this induction can also lead to increased production of toxic reactive metabolites, a process known as bioactivation nih.gov.

Chlorinated hydrocarbons are known to be inducers of hepatic microsomal DMEs. For example, sulfur-containing metabolites of m-dichlorobenzene have been shown to increase the activity of aniline (B41778) hydroxylase and aminopyrine (B3395922) N-demethylase and the content of cytochromes P-450 and b5 in rat liver microsomes.

Mechanisms of Action in Related Chlorinated Methoxybenzene Analogs (e.g., 2,4,6-Trichloroanisole)

2,4,6-Trichloroanisole (B165457) (TCA), an isomer of this compound, is well-known as the primary compound responsible for "cork taint" in wine maxapress.comwikipedia.org. While its primary impact is sensory, the mechanism by which it exerts this effect has been elucidated and involves direct interaction with cellular components.

The primary mechanism of action for 2,4,6-TCA is the potent suppression of olfactory signal transduction. Research has shown that TCA attenuates olfactory transduction by directly suppressing cyclic nucleotide-gated (CNG) channels in olfactory receptor cells, without evoking an odorant response itself nih.gov. This suppression occurs at extremely low, even attomolar, concentrations.

The potency of this suppression by TCA and similar compounds is correlated with their lipophilicity. This suggests that the mechanism involves the partitioning of TCA into the lipid bilayer of the plasma membrane, where it can then interact with and block the CNG ion channels nih.gov. This action not only explains its ability to create an "off-flavor" but also its capacity to mask other natural aromas in wine and food maxapress.com.

This specific molecular interaction provides a clear example of how a chlorinated methoxybenzene analog can exert a potent biological effect through a non-covalent, physical interaction with a critical ion channel, driven by the compound's physicochemical properties.

Suppression of Olfactory Signal Transduction

The suppression of olfactory signal transduction is a key area of investigation in toxicology and sensory science. Certain chemical compounds can interfere with the complex process by which odorants are detected and translated into neural signals. This interference can lead to a diminished sense of smell, a phenomenon known as olfactory masking. Research into the mechanisms of such suppression has pointed to the direct interaction of chemical agents with critical components of the signal transduction cascade, including ion channels in olfactory receptor neurons.

Interaction with Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are crucial for the generation of the electrical signal in response to odorants. In the olfactory signal transduction pathway, the binding of an odorant to its receptor triggers a cascade that leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). This cAMP then binds to and opens CNG channels, allowing an influx of cations that depolarizes the neuron and initiates a nerve impulse.

Studies on various chemical compounds have demonstrated that the suppression of CNG channels is a significant mechanism for olfactory masking. nih.govnih.gov While research specifically targeting this compound is not extensively available, the principles derived from studies on other suppressive agents can be informative. These studies show that certain molecules can directly interact with and block the CNG channel, thereby preventing the influx of ions and the subsequent generation of a signal. This direct channel suppression is a plausible mechanism through which this compound and its derivatives could exert an inhibitory effect on olfactory perception.

Mechanism Involving Partitioning into Lipid Bilayers of Plasma Membranes

The plasma membranes of olfactory cilia are rich in lipids and house the entire molecular machinery for olfactory transduction. The ability of a compound to partition into these lipid bilayers is a critical factor in its potential to interfere with signal transduction. For a molecule to exert a direct effect on a membrane-embedded protein like a CNG channel, it must first be able to accumulate within the lipid environment of the cell membrane.

The mechanism of channel suppression is thought to involve the partitioning of the suppressive molecule from the aqueous environment into the lipid bilayer of the plasma membrane. Once within the membrane, the molecule can then access and interact with the CNG channel protein. The lipophilic nature of a compound, which dictates its ability to dissolve in fats, oils, and lipids, is therefore a key determinant of its potential to act as an olfactory suppressant.

Correlation between Lipophilicity (LogD) and Channel Suppression Potency

A significant finding in the study of olfactory suppressants is the strong correlation between the lipophilicity of a compound and its potency in suppressing CNG channels. nih.govnih.gov Lipophilicity is often quantified by the distribution coefficient, LogD, which measures the ratio of a compound's concentration in a lipid phase to its concentration in an aqueous phase at a specific pH.

Research has shown that for a range of alcohols and esters, an increase in the length of their hydrocarbon chain, which increases their lipophilicity, leads to a stronger suppression of CNG channels. nih.govnih.gov This suggests that the more readily a compound can partition into the lipid membrane, the more effectively it can block the CNG channel.